Alpha-Linolenoyl ethanolamide
Overview
Description
Alpha-Linolenoyl ethanolamide is a fatty amide . It is an endocannabinoid containing alpha-linolenic acid in place of the arachidonate moiety of AEA . It has been detected in porcine brain, but its specific role and relative importance as a cannabinergic neurotransmitter have not been elucidated .
Synthesis Analysis
An effective method for the synthesis of linoleoyl ethanolamide has been reported . Enzymatic and chemical syntheses of linoleoyl ethanolamide were first compared and then reaction conditions were optimized . The amidation reaction between methyl linoleate and ethanolamine with sodium methoxide as catalyst for the synthesis of linoleoyl ethanolamide is more effective and faster .Molecular Structure Analysis
The molecular formula of Alpha-Linolenoyl ethanolamide is C20H35NO2 . Its average mass is 321.497 Da and its Monoisotopic mass is 321.266785 Da .Physical And Chemical Properties Analysis
Alpha-Linolenoyl ethanolamide has a density of 0.9±0.1 g/cm3, a boiling point of 499.3±45.0 °C at 760 mmHg, and a flash point of 255.8±28.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 15 freely rotating bonds .Scientific Research Applications
Role in Plant Defense Systems
Alpha-Linolenoyl ethanolamide is part of a new class of plant lipids, N-Acylethanolamines (NAEs), that play a role in plant defense strategies against pathogens. NAEs, including alpha-linolenoyl ethanolamide, can be converted into hydroperoxide derivatives by enzymes like lipoxygenase. These derivatives are then involved in the formation of novel phytooxylipins, suggesting a potential role in plant defense mechanisms (van der Stelt et al., 2000).
Anti-Inflammatory Effects
A study on linoleoyl ethanolamide, a related compound, showed its effectiveness in reducing inflammation. In vitro, it suppressed the expression of pro-inflammatory cytokines and inhibited Toll-like receptor 4 signaling, suggesting potential therapeutic applications against contact dermatitis (Ishida et al., 2013).
Dietary Influence on Metabolism
The dietary intake of fats, including alpha-linolenoyl ethanolamide, impacts plasma NAE levels, which in turn may modulate regional and total fat mass through lipid-signaling mechanisms. This effect highlights the significance of dietary lipids in regulating body composition and metabolic processes (Jones et al., 2014).
Analytical Characterization
A study developed a method for the analysis of multiple fatty acid ethanolamides, including alpha-linolenoyl ethanolamide, in animal and human tissues. This advancement facilitates further investigation into the physiological role of these compounds (Lin et al., 2012).
properties
IUPAC Name |
(9Z,12Z,15Z)-N-(2-hydroxyethyl)octadeca-9,12,15-trienamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h3-4,6-7,9-10,22H,2,5,8,11-19H2,1H3,(H,21,23)/b4-3-,7-6-,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJXRRXWHSHZPU-PDBXOOCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694017 | |
Record name | alpha-Linolenoyl Ethanolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alpha-Linolenoyl ethanolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Alpha-Linolenoyl ethanolamide | |
CAS RN |
57086-93-8 | |
Record name | alpha-Linolenoyl Ethanolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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